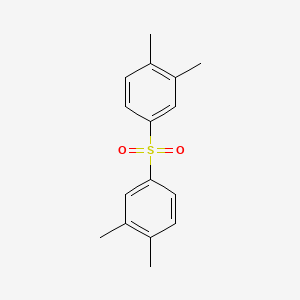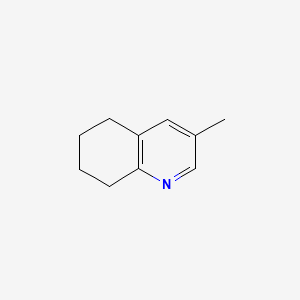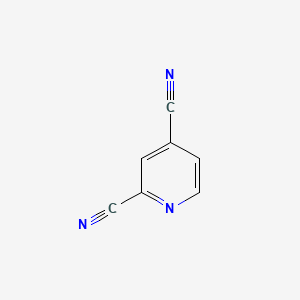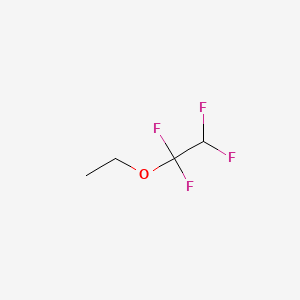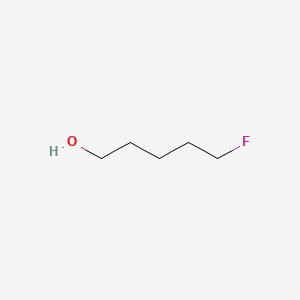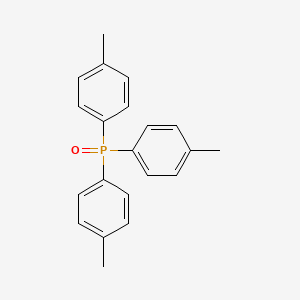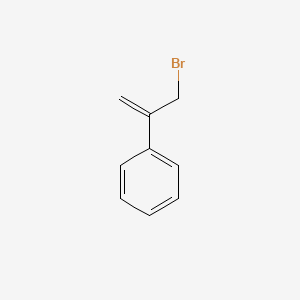
(3-Bromoprop-1-en-2-yl)benzene
Vue d'ensemble
Description
“(3-Bromoprop-1-en-2-yl)benzene” is a chemical compound with the CAS number 3360-54-1 . It is also known as 1-bromo-2-phenyl-2-propene .
Synthesis Analysis
The synthesis of “(3-Bromoprop-1-en-2-yl)benzene” can be achieved through the bromination of conjugated allylic compounds with N-bromosuccinimide (NBS) . The reaction was optimized in a self-made continuous-flow photoreactor based on a commercially available household lamp .Molecular Structure Analysis
The molecular formula of “(3-Bromoprop-1-en-2-yl)benzene” is C9H9Br . The molecular weight is 197.072 Da .Chemical Reactions Analysis
The bromination of conjugated allylic compounds with NBS is a significant chemical reaction involving "(3-Bromoprop-1-en-2-yl)benzene" .Physical And Chemical Properties Analysis
“(3-Bromoprop-1-en-2-yl)benzene” has a density of 1.327g/cm3 . Its boiling point is 230.9ºC at 760 mmHg . The melting point is 29°C (lit.) . The flash point is 99.7ºC .Applications De Recherche Scientifique
Crystal Structure Analysis
- (3-Bromoprop-1-en-2-yl)benzene derivatives, like 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene, exhibit supramolecular features including hydrogen bonding and π–π interactions, useful in understanding molecular arrangements in crystals (Timo Stein et al., 2015).
Chemical Synthesis
- Derivatives of (3-Bromoprop-1-en-2-yl)benzene, like (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol, are synthesized through reactions involving the compound, contributing to the creation of structurally diverse molecules (Dong-ping Li et al., 2012).
Antimicrobial Agents
- Certain derivatives, like (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, exhibit potent antimicrobial activity, indicating the potential use of (3-Bromoprop-1-en-2-yl)benzene in developing antimicrobial agents (K. Liaras et al., 2011).
Electrochemical Studies
- Compounds like 1,3-dibromo-5-(ferrocenylethynyl)benzene, synthesized through palladium-catalyzed cross-coupling reactions, show reversible oxidations, useful in electrochemical applications (H. Fink et al., 1997).
Organic Chemistry Reactions
- (3-Bromoprop-1-en-2-yl)benzene is involved in reactions like carbonyl propargylation, contributing to the synthesis of various organic compounds, demonstrating its role in synthetic organic chemistry (Y. Masuyama et al., 1998).
Pharmaceutical Applications
- The compound is used in the synthesis of novel non-peptide CCR5 antagonist Benzamide derivatives, indicating its importance in medicinal chemistry and drug development (H. Bi, 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis , which suggests it may interact with a variety of molecular targets depending on the specific reactions it’s involved in.
Pharmacokinetics
It’s a liquid at room temperature , suggesting it could be absorbed through various routes of administration. Its solubility in organic solvents may influence its distribution within the body. The presence of a bromine atom could potentially affect its metabolism and excretion, as halogenated compounds are often metabolized differently from their non-halogenated counterparts.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Bromoprop-1-en-2-yl)benzene. For instance, its reactivity may be influenced by factors such as temperature, pH, and the presence of other reactive species. It should be stored in a dry environment at 2-8°C to maintain its stability. Safety precautions should be taken when handling this compound due to its potential health hazards .
Propriétés
IUPAC Name |
3-bromoprop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMHOFFPGKSRDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CBr)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284150 | |
| Record name | (3-bromoprop-1-en-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromoprop-1-en-2-yl)benzene | |
CAS RN |
3360-54-1 | |
| Record name | 3360-54-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-bromoprop-1-en-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-bromoprop-1-en-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


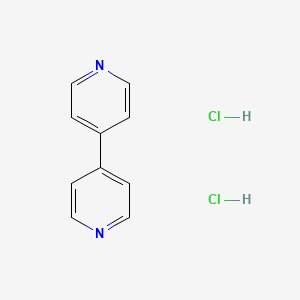
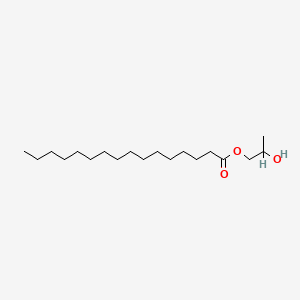
![9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-](/img/structure/B1330180.png)

